(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one
Overview
Description
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is a chemical compound with a unique structure that includes multiple hydroxyl groups and a cyclic oxanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with a hydroxylating agent to introduce the hydroxyl groups. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which (2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 8-hydroxy-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
- 5,7-dihydroxy-6-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-(4-{[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}phenyl)-4H-chromen-4-one
- 9-methoxy-7-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-[1,3]dioxolo[4,5-g]chromen-8-one
Uniqueness
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one is unique due to its specific arrangement of hydroxyl groups and the oxanone ring structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2S)-5,5-dihydroxy-2-(hydroxymethyl)oxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-5(8)6(9,10)3-11-4/h4,7,9-10H,1-3H2/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTRKNAMMRCEQJ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(C1=O)(O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC(C1=O)(O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164657 | |
Record name | Ascopyrone T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150943-97-8 | |
Record name | Ascopyrone T | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150943978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascopyrone T | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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